Cdc7-IN-4

Oncology Kinase Inhibition Drug Discovery

Select Cdc7-IN-4 for reproducible oncology target validation. This ATP-competitive CDC7 kinase inhibitor (WO2019165473A1, Compound I-C) provides superior selectivity for dissecting DDK-specific DNA replication initiation—critically distinct from XL413 (limited cellular bioavailability) and PHA-767491 (confounding CDK9 off-target activity). Use as an orthogonal chemical probe alongside structurally unrelated CDC7 inhibitors (e.g., TAK-931) to confirm on-target engagement and eliminate scaffold-specific artifacts. Supplied with ≥98% purity and full analytical documentation. Ideal for validating CDC7 dependence in cancer models where translational relevance and data reproducibility are paramount.

Molecular Formula C22H24F3N5O4
Molecular Weight 479.5 g/mol
Cat. No. B15145487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc7-IN-4
Molecular FormulaC22H24F3N5O4
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NN4CCN(CC4)CC(F)(F)F
InChIInChI=1S/C22H24F3N5O4/c1-13(2)33-21(32)17-18(31)16(10-14-11-27-19-15(14)4-3-5-26-19)34-20(17)28-30-8-6-29(7-9-30)12-22(23,24)25/h3-5,10-11,13,28,31H,6-9,12H2,1-2H3/b14-10+
InChIKeyOIMZUCDSEDEUAE-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdc7-IN-4 Chemical Profile and Procurement Considerations for Research


Cdc7-IN-4 (CAS 1402059-21-5) is a small-molecule ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase [1]. It is identified in patent WO2019165473A1 as 'Compound I-C', part of a series developed for oncology research targeting the DNA replication initiation machinery . The compound is supplied for preclinical research applications and should be distinguished from other CDC7 inhibitors, such as TAK-931, XL413, and PHA-767491, which differ in potency, selectivity, and pharmacokinetic profiles [2].

Cdc7-IN-4 Differentiation: Why Chemical Substitution Can Impact Research Outcomes


While several CDC7 inhibitors share a common target, their utility in research is not interchangeable due to significant differences in selectivity, potency, and cellular activity [1]. Direct substitution of a compound like XL413 for Cdc7-IN-4 can lead to misinterpretation of results; XL413 exhibits limited anti-proliferative activity in most cell lines due to poor bioavailability, whereas compounds like PHA-767491 show broader activity due to off-target CDK9 inhibition [2]. Therefore, verifying the specific pharmacological profile of the exact research tool compound is essential for reproducible and interpretable data [3].

Cdc7-IN-4: Quantitative Comparative Data for Informed Procurement


Cdc7-IN-4 vs. TAK-931 (Simurosertib): Comparative Potency and Clinical Development Status

Cdc7-IN-4 is reported as a potent Cdc7 kinase inhibitor in the same patent family (WO2019165473A1) as Cdc7-IN-6 (IC50=4 nM) . In contrast, TAK-931 (Simurosertib), a clinical-stage CDC7 inhibitor, demonstrates an IC50 of <0.3 nM [1]. While the exact IC50 for Cdc7-IN-4 is not publicly disclosed, this comparison highlights TAK-931's significantly greater biochemical potency, a factor relevant for studies requiring sub-nanomolar target engagement. This difference in potency and development stage distinguishes Cdc7-IN-4 as a research tool versus a clinical candidate.

Oncology Kinase Inhibition Drug Discovery

Cdc7-IN-4 vs. XL413: Differentiating Cellular Activity and Bioavailability Profiles

Cdc7-IN-4 belongs to a chemical series distinct from the pyrrolopyridinone class of XL413 [1]. This structural divergence translates to different cellular pharmacology. XL413, despite an IC50 of 3.4 nM, exhibits limited anti-proliferative activity in many cell lines due to poor bioavailability [2]. For instance, XL413 showed an IC50 of 2685 nM for cell proliferation in Colo-205 cells, while its biochemical IC50 is 3.4 nM [3]. This >790-fold drop in cellular potency is a known limitation. In contrast, Cdc7-IN-4 was identified in a patent describing in vivo tumor growth inhibition, suggesting a different absorption, distribution, metabolism, and excretion (ADME) profile that may translate to better cellular activity, though direct quantitative comparisons are not available.

Cell Biology Phenotypic Screening Cancer Research

Cdc7-IN-4 vs. PHA-767491: Advantage of Target Selectivity for Mechanistic Studies

Cdc7-IN-4 is a selective CDC7 inhibitor, while PHA-767491 is a dual inhibitor of both CDC7 (IC50 = 10 nM) and CDK9 (IC50 = 34 nM) [1]. This lack of selectivity in PHA-767491 confounds its use in mechanistic studies, as the observed anti-proliferative effects cannot be solely attributed to CDC7 inhibition [2]. In contrast, the Cdc7-IN series (including Cdc7-IN-4) was designed for CDC7 selectivity, making it a more appropriate tool for isolating the biological consequences of DDK inhibition [3].

Mechanism of Action Target Validation Chemical Biology

Recommended Research Applications for Cdc7-IN-4


Investigating DNA Replication Initiation Mechanisms

Cdc7-IN-4 is a suitable tool for dissecting the role of CDC7 kinase in the initiation of DNA replication [1]. Its selectivity profile makes it appropriate for experiments designed to distinguish DDK-specific functions from those of other S-phase kinases like CDK2, which can be a confounding factor when using less selective inhibitors [2].

Validating CDC7 as a Target in Cancer Cell Lines

For researchers seeking to validate CDC7 dependence in specific cancer models, Cdc7-IN-4 offers a tool from a chemical series with demonstrated in vivo anti-tumor activity [1]. This can provide a more translationally relevant context compared to using compounds with known cellular bioavailability issues [3].

Chemical Biology Studies of DDK Signaling

As a potent and selective inhibitor from a distinct chemical class, Cdc7-IN-4 is useful for orthogonal chemical biology approaches [1]. Using it alongside structurally unrelated CDC7 inhibitors (e.g., TAK-931) can help confirm that observed phenotypes are due to on-target engagement of CDC7 rather than off-target effects of a specific chemical scaffold [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdc7-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.